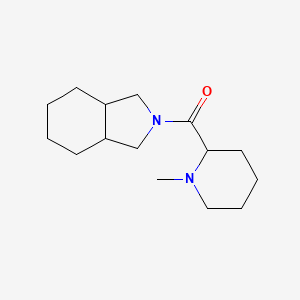
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone, also known as GW0742, is a synthetic PPAR-δ (peroxisome proliferator-activated receptor delta) agonist. PPAR-δ is a nuclear receptor that plays an important role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. GW0742 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and cancer.
Mecanismo De Acción
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone acts as a selective PPAR-δ agonist, binding to and activating the receptor. PPAR-δ activation leads to the upregulation of genes involved in lipid metabolism, glucose metabolism, and inflammation. 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has also been shown to activate AMPK (AMP-activated protein kinase), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been shown to have numerous biochemical and physiological effects. In adipose tissue, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone increases the expression of genes involved in fatty acid oxidation and thermogenesis, leading to increased energy expenditure and reduced adiposity. In skeletal muscle, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and glucose tolerance. In the liver, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone reduces lipid accumulation and improves lipid metabolism. In the cardiovascular system, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone improves lipid profiles, reduces atherosclerosis, and promotes angiogenesis. In cancer, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone inhibits tumor growth and metastasis, as well as sensitizes cancer cells to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for PPAR-δ, as well as its stability and solubility in aqueous solutions. However, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone also has some limitations, including its potential for off-target effects and its relatively high cost compared to other PPAR-δ agonists.
Direcciones Futuras
There are numerous future directions for research on 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone. One area of interest is the potential use of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone in combination with other drugs, such as statins or metformin, to enhance their therapeutic effects. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone, as well as its potential for long-term use and safety.
Métodos De Síntesis
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone can be synthesized using a multi-step process involving the reaction of various reagents, including piperidine, cyclohexanone, and methylamine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been shown to improve insulin sensitivity, reduce adiposity, and increase fatty acid oxidation. In cardiovascular diseases, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been shown to improve lipid profiles, reduce atherosclerosis, and promote angiogenesis. In cancer, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been shown to inhibit tumor growth and metastasis, as well as sensitize cancer cells to chemotherapy.
Propiedades
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-16-9-5-4-8-14(16)15(18)17-10-12-6-2-3-7-13(12)11-17/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULYDKJDWLNBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)N2CC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,1-trimethyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7629980.png)

![[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629999.png)

![2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one](/img/structure/B7630011.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7630018.png)

![3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7630023.png)

![10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7630031.png)
![(5-Chloropyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7630037.png)
![2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole](/img/structure/B7630039.png)
